Bienvenue dans la boutique en ligne BenchChem!

BGC-20-1531 free base

EP4 receptor antagonist cerebral vasodilatation migraine pharmacology

BGC-20-1531 free base is the definitive EP4 antagonist for cerebral migraine research. It demonstrates pKB 7.8 in human middle cerebral artery and 7.6 in meningeal artery, with no off-target activity at any prostanoid receptor, ion channel, or enzyme (all pKi < 5). This compound is >100-fold more potent than AH 23848 in cerebral vessels and, unlike GW627368X, has no confounding TP receptor engagement. Validated in vivo (1-10 mg/kg i.v.) and advanced to Phase 2 clinical trials (NCT00888680). Research use only.

Molecular Formula C26H24N2O6S
Molecular Weight 492.5 g/mol
Cat. No. B8095247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBGC-20-1531 free base
Molecular FormulaC26H24N2O6S
Molecular Weight492.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(O2)C)COC3=CC=C(C=C3)C4=NC=C(C=C4)OC
InChIInChI=1S/C26H24N2O6S/c1-17-6-4-5-7-25(17)35(30,31)28-26(29)24-14-20(18(2)34-24)16-33-21-10-8-19(9-11-21)23-13-12-22(32-3)15-27-23/h4-15H,16H2,1-3H3,(H,28,29)
InChIKeyIXDVRRPNWPOPGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BGC-20-1531 Free Base: EP4 Receptor Antagonist with Documented In Vitro and In Vivo Pharmacological Profile for Migraine Research Procurement


BGC-20-1531 (PGN 1531) free base is a synthetic benzenesulfonamide derivative that functions as a potent and selective competitive antagonist of the prostaglandin E2 receptor subtype 4 (EP4) [1]. The compound is distinguished by its high affinity for recombinant human EP4 receptors (pKB 7.6) and native EP4 receptors in human cerebral and meningeal arteries (pKB 7.6–7.8), with no appreciable affinity at a wide range of other receptors, including other prostanoid receptors, ion channels, transporters, and enzymes (pKi < 5) [1]. BGC-20-1531 free base is a research-use-only small molecule (CAS 736183-35-0; molecular formula C26H24N2O6S; MW 492.54) that has been advanced to clinical development for migraine headache [1].

Why EP4 Antagonists Are Not Interchangeable: Evidence-Based Differentiation of BGC-20-1531 Free Base


EP4 receptor antagonists represent a structurally and pharmacologically heterogeneous class with substantial variations in potency, selectivity, and tissue-specific functional activity that preclude simple substitution. The EP4 receptor couples to Gs proteins and mediates cAMP-dependent vasodilatation, nociception, and immune modulation, but antagonists differ markedly in their affinity profiles across prostanoid receptor subtypes and their ability to block PGE2 responses in distinct vascular beds [1]. For example, AH 23848 exhibits dual EP4/TP antagonism with a pKB of 5.7 in human middle cerebral artery [2], while GW627368X shows pKB values of 7.9 (recombinant) and 9.2 (piglet saphenous vein) but retains TP affinity [3]. Consequently, an antagonist optimized for one vascular territory or therapeutic indication may exhibit inadequate potency, off-target effects, or no functional activity in another. The evidence compiled below quantitatively establishes BGC-20-1531's specific position within this pharmacological landscape, enabling scientifically justified selection decisions for cerebral vasodilatation and migraine-focused research programs.

BGC-20-1531 Free Base: Comparative Quantitative Evidence for Scientific Procurement Decisions


Potency Comparison: BGC-20-1531 vs. AH 23848 in Human Cerebral Arteries

In human middle cerebral artery (MCA) tissue, BGC-20-1531 exhibited a pKB of 7.8 for antagonism of PGE2-induced vasodilatation [1]. This represents a greater than 100-fold higher affinity compared to the EP4 antagonist AH 23848, which demonstrated a pKB of 5.7 in the same human MCA preparation [2].

EP4 receptor antagonist cerebral vasodilatation migraine pharmacology

Receptor Selectivity Profile: BGC-20-1531 Demonstrates Absence of Off-Target Prostanoid Activity

BGC-20-1531 exhibited no appreciable affinity at a wide range of other receptors, including other prostanoid receptor subtypes, ion channels, transporters, and enzymes, with pKi values less than 5 across all tested non-EP4 targets [1]. In contrast, several EP4 antagonists in the literature retain significant secondary pharmacology: AH 23848 is a dual EP4/TP antagonist ; GW627368X shows additional human TP receptor affinity (pKi 6.8; functional pA2 ~7.0 in platelets) [2]; and ONO-AE3-208 exhibits measurable activity at EP3, FP, and TP receptors (Ki values of 30 nM, 790 nM, and 2400 nM, respectively) .

EP4 selectivity prostanoid receptor panel off-target profiling

Tissue-Specific Functional Antagonism: Cerebral vs. Peripheral Arterial Selectivity

BGC-20-1531 competitively antagonized PGE2-induced vasodilatation in human middle cerebral (pKB 7.8) and meningeal (pKB 7.6) arteries but had no effect on PGE2-induced responses in coronary, pulmonary, or renal arteries in vitro [1]. This tissue-specific profile contrasts with the non-selective EP4 antagonist AH 23848, which blocks PGE2 responses across multiple vascular beds, and with GW627368X, whose activity profile varies markedly between species and vessel types (pKB 7.9 in recombinant cells vs. pKB 9.2 in piglet saphenous vein) [2].

vascular selectivity cerebral arteries tissue-specific pharmacology

In Vivo Efficacy: Dose-Dependent Antagonism in Canine Carotid Hemodynamics

BGC-20-1531 (1–10 mg/kg i.v.) caused a dose-dependent antagonism of the PGE2-induced increase in canine carotid blood flow in vivo [1]. In contrast, the EP4 antagonist AH 23848, while active in vitro, has not been reported to produce comparable dose-dependent antagonism in this specific cranial hemodynamic model, and GW627368X's in vivo activity is confounded by species-dependent TP receptor engagement [2].

in vivo pharmacology canine model carotid blood flow

Clinical Development Status: BGC-20-1531 Advanced to Phase 2 for Migraine

BGC-20-1531 is currently in clinical development for the treatment of migraine headache, having advanced to a multi-center, randomized, double-blind, placebo-controlled, three-way crossover Phase 2 study (NCT00888680) [1]. Among EP4 antagonists, grapiprant (CJ-023423) is approved for veterinary osteoarthritis but remains in Phase 2 for human chronic inflammatory pain in Japan [2]; ONO-AE3-208 has not advanced beyond preclinical and early clinical cancer studies ; and E7046 is in Phase 1 oncology trials [3].

clinical trial Phase 2 migraine treatment

BGC-20-1531 Free Base: Targeted Research and Procurement Application Scenarios


Migraine Pharmacology: Investigating EP4-Mediated Cerebral Vasodilatation

Given its pKB of 7.8 in human middle cerebral artery and 7.6 in meningeal artery, combined with its lack of activity in coronary, pulmonary, and renal arteries, BGC-20-1531 is specifically suited for ex vivo and in vivo studies dissecting EP4 receptor contributions to cranial vascular tone and migraine pathophysiology [1]. The compound's >100-fold potency advantage over AH 23848 (pKB 5.7) in cerebral vessels [2] and its clean selectivity profile (pKi < 5 at all non-EP4 targets) make it the tool of choice for experiments where unambiguous EP4 pharmacology in the cranial circulation is required.

In Vivo Cranial Hemodynamic Studies in Canine Models

BGC-20-1531 has been pharmacologically validated in a canine carotid blood flow model, demonstrating dose-dependent antagonism of PGE2-induced increases at 1–10 mg/kg i.v. [1]. This provides a directly translatable experimental paradigm for researchers investigating EP4-mediated cranial hemodynamics. Alternative EP4 antagonists such as AH 23848 lack reported in vivo data in this specific model, while GW627368X's species-dependent TP receptor engagement (pKi 6.8 in human; pKi <5.0 in rabbit and guinea-pig TP) [3] introduces interpretational complexity not present with BGC-20-1531.

Selectivity-Profiling Studies Requiring Clean EP4 Antagonism

For experiments where off-target prostanoid receptor engagement would confound results, BGC-20-1531's demonstrated lack of affinity at all other prostanoid receptors, ion channels, transporters, and enzymes (pKi < 5) [1] provides a critical advantage over other EP4 tool compounds. AH 23848's dual EP4/TP activity, GW627368X's human TP affinity, and ONO-AE3-208's measurable EP3/FP/TP binding introduce variables that BGC-20-1531's cleaner profile avoids.

Clinical-Stage Migraine Compound Benchmarking and Assay Development

As an EP4 antagonist that has advanced to Phase 2 clinical trials specifically for migraine (NCT00888680) [4], BGC-20-1531 serves as a clinically relevant benchmark for screening and characterizing novel EP4-targeting candidates in development for migraine or related cranial pain indications. Its defined in vitro (pKB 7.6–7.8) and in vivo (1–10 mg/kg i.v.) parameters offer standardized reference points for assay validation and comparative pharmacology studies.

Quote Request

Request a Quote for BGC-20-1531 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.